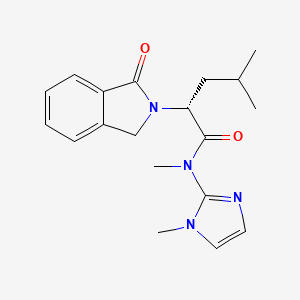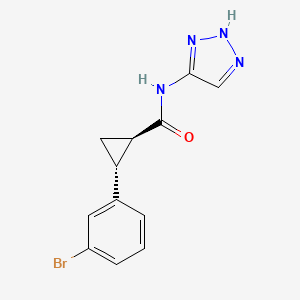
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide, also known as MMPIP, is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGluR7). This receptor is a member of the G protein-coupled receptor family and is widely distributed in the central nervous system. MMPIP has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy.
Mecanismo De Acción
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide acts as a selective antagonist of the mGluR7 receptor. This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity in the central nervous system. By blocking the activity of this receptor, this compound can modulate the release of neurotransmitters such as glutamate, which is involved in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of glutamate release and synaptic plasticity, as well as the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This compound has also been shown to have anti-inflammatory effects in animal models of neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide in lab experiments is its high potency and selectivity for the mGluR7 receptor. This allows for more precise modulation of the receptor's activity, which can be useful in studying its role in various neurological disorders. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide. One area of interest is its potential therapeutic applications in various neurological disorders, including depression, anxiety, and epilepsy. Additionally, further studies are needed to better understand the mechanisms underlying its effects on glutamate release and synaptic plasticity. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in preclinical models.
Métodos De Síntesis
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide can be synthesized using a multi-step process, starting with the reaction of 2-methyl-5-morpholin-4-ylphenylamine with 3-methyl-1,4-dioxane-2-carboxylic acid in the presence of a coupling reagent. The resulting intermediate is then treated with trifluoroacetic acid to remove the protecting group, yielding the final product.
Aplicaciones Científicas De Investigación
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has shown antidepressant-like effects in animal models of depression and anxiety. It has also been shown to have anticonvulsant properties in animal models of epilepsy. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12-3-4-14(19-5-7-21-8-6-19)11-15(12)18-17(20)16-13(2)22-9-10-23-16/h3-4,11,13,16H,5-10H2,1-2H3,(H,18,20)/t13-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVNMPGXNKNIKI-BBRMVZONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCO1)C(=O)NC2=C(C=CC(=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OCCO1)C(=O)NC2=C(C=CC(=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,5R)-5-(morpholin-4-ylmethyl)-N-[(1-propylpyrrol-3-yl)methyl]oxolane-2-carboxamide](/img/structure/B7347413.png)
![[4-(5-fluoropyridin-3-yl)piperazin-1-yl]-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]methanone](/img/structure/B7347424.png)
![N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347461.png)
![(6-methoxypyrimidin-4-yl)-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methanone](/img/structure/B7347468.png)
![[6-(difluoromethyl)pyrimidin-4-yl]-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methanone](/img/structure/B7347472.png)
![N-[(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-6-methoxypyrimidine-4-carboxamide](/img/structure/B7347477.png)
![(2R)-1-methyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7347480.png)
![2-cyclobutyl-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]pyrazole-3-carboxamide](/img/structure/B7347491.png)
![5-cyclopropyl-N-[(1R,2S)-2-(4-methoxyphenyl)cyclopropyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7347499.png)

![(2S,3S)-3-methyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7347503.png)